Cas no 606-14-4 ((S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid)

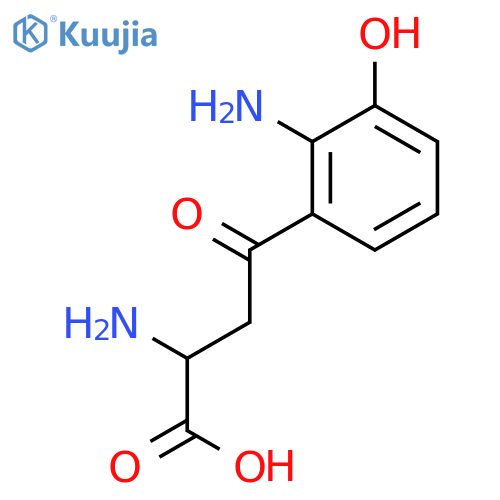

606-14-4 structure

商品名:(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

- 2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butanoic acid

- Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo-, (aS)-

- (+-)-2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butyric acid

- 3-(3-Hydroxyanthraniloyl)alanine

- 3-Hydroxykynurenine

- 3-OH-DL-kynurenine

- DL-3-hydroxykynurenine

- Paralysin II

- rac 3-Hydroxy Kynurenine

- REF DUPL: 2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

- REF DUPL: DL-3-Hydroxykynurenine

- 3-(2-amino-3-hydroxybenzoyl)-L-alanine

- DTXSID501314352

- Q27102345

- 3-hydroxy-kynurenine

- L-3-Hydroxykynurenine

- Benzenebutanoic acid, alpha,2-diamino-3-hydroxy-gamma-oxo-, (S)-

- SCHEMBL134058

- BDBM50501801

- (S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid

- CHEMBL4071755

- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-3-HYDROXY-.GAMMA.-OXO-, (.ALPHA.S)-

- 3-hydroxy-L-kynurenine

- CHEBI:17380

- 3-(3-Hydroxyanthraniloyl)-L-alanine

- (.ALPHA.S)-.ALPHA.,2-DIAMINO-3-HYDROXY-.GAMMA.-OXOBENZENEBUTANOIC ACID

- (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

- L-3-HK

- VCKPUUFAIGNJHC-LURJTMIESA-N

- UNII-F459WK6M6B

- 3-Hydroxykynurenine, (S)-

- 3DJ

- F459WK6M6B

- C03227

- 606-14-4

- Alanine, 3-(3-hydroxyanthraniloyl)-, L-

- Hydroxykynurenine

- 484-78-6

-

- MDL: MFCD00210302

- インチ: InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/t6-/m0/s1

- InChIKey: VCKPUUFAIGNJHC-LURJTMIESA-N

- ほほえんだ: C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 224.07976

- どういたいしつりょう: 224.08

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127A^2

- 疎水性パラメータ計算基準値(XlogP): -2.5

じっけんとくせい

- 密度みつど: 1.2995 (rough estimate)

- ゆうかいてん: 187.5°C (rough estimate)

- ふってん: 365.61°C (rough estimate)

- フラッシュポイント: 267.9°C

- 屈折率: 1.6620 (estimate)

- PSA: 126.64

- LogP: 1.24060

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S294900-10mg |

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid |

606-14-4 | 10mg |

1400.00 | 2021-07-18 | ||

| TRC | S294900-5mg |

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid |

606-14-4 | 5mg |

795.00 | 2021-07-18 | ||

| TRC | S294900-1mg |

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic Acid |

606-14-4 | 1mg |

175.00 | 2021-07-18 | ||

| Chemenu | CM184365-1g |

(S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |

606-14-4 | 95% | 1g |

$729 | 2021-06-09 | |

| Alichem | A019112870-1g |

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |

606-14-4 | 95% | 1g |

$3060.00 | 2023-09-01 | |

| Chemenu | CM184365-1g |

(S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |

606-14-4 | 95% | 1g |

$729 | 2023-02-18 |

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid 関連文献

-

Xinyu Yu,Jia Luo,Lijun Chen,Chengxiang Zhang,Rutan Zhang,Qi Hu,Shanlei Qiao,Lei Li RSC Adv. 2015 5 69800

-

Heather L. Condurso,Steven D. Bruner Nat. Prod. Rep. 2012 29 1099

-

Ivana Crnov?i?,Siamak Semsary,Joachim Vater,Ullrich Keller RSC Adv. 2014 4 5065

-

Hui Dong,Aihua Zhang,Hui Sun,Huiyu Wang,Xin Lu,Mo Wang,Bei Ni,Xijun Wang Mol. BioSyst. 2012 8 1206

-

Paul M. Dewick Nat. Prod. Rep. 1998 15 17

606-14-4 ((S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid) 関連製品

- 484-78-6(Benzenebutanoic acid, a,2-diamino-3-hydroxy-g-oxo-)

- 2147-61-7(2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬